molecular formula C6H14Cl2F2N2 B13920086 2-(1,1-Difluoroethyl)piperazine;dihydrochloride

2-(1,1-Difluoroethyl)piperazine;dihydrochloride

Cat. No.: B13920086
M. Wt: 223.09 g/mol
InChI Key: ZHNUXDBZAQBLDE-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)piperazine dihydrochloride is a fluorinated piperazine derivative characterized by a 1,1-difluoroethyl substituent at the 2-position of the piperazine ring, with two hydrochloride counterions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetics and receptor interactions. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.09 g/mol

IUPAC Name

2-(1,1-difluoroethyl)piperazine;dihydrochloride

InChI

InChI=1S/C6H12F2N2.2ClH/c1-6(7,8)5-4-9-2-3-10-5;;/h5,9-10H,2-4H2,1H3;2*1H

InChI Key

ZHNUXDBZAQBLDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNCCN1)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Approaches

2.1 General Synthetic Strategy

The preparation of 2-(1,1-Difluoroethyl)piperazine;dihydrochloride generally proceeds via the introduction of a difluoroethyl group onto the piperazine ring, followed by conversion to the dihydrochloride salt. The core steps include:

  • Electrophilic difluoroethylation of piperazine or its derivatives.
  • Purification and isolation of the free base.
  • Salt formation with hydrochloric acid to yield the dihydrochloride.

2.2 Detailed Synthetic Route

Step Description Typical Reagents/Conditions
1 Preparation of 2-(1,1-difluoroethyl)piperazine Piperazine, 1,1-difluoroethyl halide (e.g., 1,1-difluoroethyl bromide or chloride), base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux
2 Isolation of free base Extraction, solvent removal, purification (e.g., chromatography)
3 Formation of dihydrochloride salt Dissolution in suitable solvent (e.g., ethanol or isopropanol), addition of 2 equivalents of HCl gas or aqueous HCl, precipitation, filtration

2.3 Example Preparation Method

  • Alkylation Reaction :
    Piperazine is treated with 1,1-difluoroethyl bromide in the presence of a base (such as potassium carbonate) in a polar aprotic solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete alkylation at the desired position.

  • Workup and Purification :
    The reaction mixture is cooled and diluted with water. The organic layer is separated, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 2-(1,1-difluoroethyl)piperazine as a free base.

  • Salt Formation :
    The purified free base is dissolved in ethanol or isopropanol, and a stoichiometric amount (2 equivalents) of hydrochloric acid is added, either as a gas or as an aqueous solution. The dihydrochloride salt precipitates and is collected by filtration, washed, and dried under vacuum.

2.4 Industrial/Scale-Up Considerations

  • Continuous Flow Synthesis : For large-scale production, continuous flow reactors may be used to improve safety and scalability, particularly when handling volatile fluorinated reagents.
  • Optimization : Reaction efficiency can be optimized by controlling stoichiometry (e.g., 1:1.2 ratio of piperazine to difluoroethyl halide) and temperature (typically 80–120°C for alkylation).

Analytical Characterization

Technique Key Data Points Typical Observations
NMR Chemical shifts for piperazine protons (δ 2.8–3.5 ppm), difluoroethyl group (δ 4.2–4.6 ppm)
IR C–F stretches (1100–1250 cm⁻¹)
MS [M+H]⁺ ion at m/z 223.1 (free base)
HPLC Purity assessment using reversed-phase C18 columns

Comparative Analysis with Related Compounds

Compound Name Structure Type Unique Features
1-(2,2-Difluoroethyl)piperazine Piperazine derivative Different substitution pattern, distinct reactivity
2-(Difluoromethyl)piperazine dihydrochloride Piperazine derivative Used in agrochemicals
(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine Piperazine derivative Additional methyl group alters pharmacology

Summary Table: Preparation Data

Parameter Value/Range Notes
Molecular Formula C6H13F2N2·2HCl As dihydrochloride salt
Molecular Weight 223.09 g/mol Dihydrochloride form
Yield (typical) 60–85% Depends on purification method
Reaction Temperature 80–120°C (alkylation step) Higher for cyclization, if needed
Solvent Acetonitrile, ethanol For alkylation and salt formation
Purification Chromatography, precipitation Standard organic techniques

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(1,1-Difluoroethyl)piperazine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparisons

Compound Name Molecular Formula Substituent Molecular Weight ¹H NMR δ (Piperazine Protons) Key Applications
2-(1,1-Difluoroethyl)piperazine dihydrochloride* C₆H₁₃Cl₂F₂N₂ (inferred) 1,1-Difluoroethyl ~227.08 Likely δ ~3.59 (dihydrochloride) Under investigation (anticancer, CNS)
1-(2-Fluorobenzyl)piperazine dihydrochloride C₁₁H₁₅Cl₂FN₂ 2-Fluorobenzyl 267.17 δ 3.59 Pharmaceutical intermediate
Piperazine dihydrochloride C₄H₁₂Cl₂N₂ None 167.06 δ 3.59 Chemical synthesis
1-[2-(Trifluoromethyl)phenyl]ethyl)piperazine dihydrochloride C₁₃H₁₉Cl₂F₃N₂ Trifluoromethylphenyl 331.20 Not provided Neuropharmacology (dopamine modulation)

Notes:

  • Fluorinated aromatic substituents (e.g., 2-fluorobenzyl in ) improve metabolic stability and receptor binding affinity in antihistamines like hydroxyzine dihydrochloride .

Pharmacological Activity

  • Antihistamines : Piperazine dihydrochlorides like hydroxyzine and meclizine (Table 1 in ) exhibit H₁ receptor antagonism, with fluorinated substituents enhancing selectivity and duration of action .
  • Neuroactive Agents: Compounds like I-893 (1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride) modulate dopamine and norepinephrine turnover, suggesting CNS applications for fluorinated piperazines .
  • Anticancer Potential: Imatinib-like derivatives with aryl piperazine moieties (e.g., ) target tyrosine kinases, indicating that the difluoroethyl group could influence kinase binding or metabolic resistance.

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